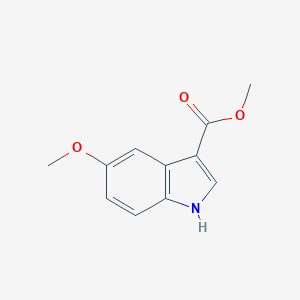

methyl 5-methoxy-1H-indole-3-carboxylate

Übersicht

Beschreibung

Methyl 5-methoxy-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methoxy group at the 5-position and a carboxylate ester at the 3-position of the indole ring. It is a crystalline, colorless substance with specific odors, commonly used in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the corresponding indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves optimized Fischer indole synthesis. The process is scaled up to ensure high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.

Hydrazides derived from this compound serve as precursors for heterocyclic systems, such as triazoles and oxadiazoles, via cyclization with aldehydes or ketones .

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring toward electrophilic substitution, with regioselectivity governed by the indole’s electronic landscape.

Substitution at C4 is favored due to resonance stabilization from the methoxy group, while steric hindrance from the ester limits reactivity at C2 .

N-Alkylation and Protection

The indole nitrogen (N1) undergoes alkylation to form N-substituted derivatives, altering solubility and reactivity.

N-Alkylation is critical for modulating biological activity, as seen in neuroprotective agents targeting MAO-B inhibition .

Oxidation and Reduction

The ester and methoxy groups influence redox reactivity:

- Oxidation :

- The indole ring resists oxidation, but the ester side chain can be oxidized to ketones under strong conditions (e.g., CrO₃/H₂SO₄).

- Reduction :

- LiAlH₄ reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-5-methoxy-1H-indole.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable arylation or alkylation at reactive positions:

Role in Drug Development

Derivatives of this compound exhibit:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Neuroprotective Properties

Methyl 5-methoxy-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its neuroprotective properties make it valuable for developing treatments for conditions such as Parkinson's disease and Alzheimer's disease. Recent studies have shown that derivatives of this compound exhibit strong neuroprotective and antioxidant activities, inhibiting monoamine oxidase B (MAO-B) and protecting against oxidative stress-induced cell damage .

Case Study: Neuroprotective Hybrids

A study synthesized hybrids of this compound that demonstrated significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. These compounds also showed high safety profiles, with hemolytic effects below 5% at concentrations up to 200 µM .

Biochemical Research

Mechanisms of Action

In biochemical research, this compound is utilized to explore the mechanisms of indole derivatives. It aids researchers in understanding cellular processes and signaling pathways influenced by these compounds. For instance, its derivatives have been investigated for their inhibitory effects on SARS-CoV proteases, revealing that methoxy substitutions can enhance inhibitory potency .

Data Table: Inhibitory Potency of Derivatives

| Compound | IC50 (μM) | Notes |

|---|---|---|

| 5-Methoxy Indole Derivative | 0.067 | Moderate potency |

| 4-Methoxy Indole Derivative | 0.006 | High potency |

| 6-Methoxy Indole Derivative | 0.333 | Lower potency than 4-methoxy |

Natural Product Synthesis

This compound is instrumental in synthesizing natural products derived from plant sources. Its ability to facilitate the development of new drugs from natural compounds with medicinal properties has been well-documented. This compound's structure allows for modifications that enhance biological activity while maintaining safety profiles .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It ensures accurate quantification and characterization of similar compounds in complex mixtures, which is critical for developing analytical methods and validating results in research settings .

Material Science

Advanced Materials Development

Research into the material science applications of this compound has revealed potential uses in creating advanced materials, including organic light-emitting diodes (OLEDs). The unique properties of this compound make it suitable for electronic devices, contributing to innovations in the field .

Wirkmechanismus

The mechanism of action of methyl 5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl indole-5-carboxylate

- Methyl indole-3-carboxylate

- 5-Methoxyindole-3-carboxaldehyde

Uniqueness

Methyl 5-methoxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and potential therapeutic applications .

Biologische Aktivität

Methyl 5-methoxy-1H-indole-3-carboxylate (MMICA) is an indole derivative that has garnered attention for its diverse biological activities, particularly in neuroprotection, anticancer effects, and antioxidant properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of MMICA, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of MMICA typically involves the reaction of 5-methoxyindole with appropriate carboxylic acid derivatives. A common method includes refluxing the indole with thionyl chloride and methanol to form the methyl ester. The reaction conditions are optimized to yield high purity and yield of the desired compound, often confirmed by NMR spectroscopy .

2.1 Neuroprotective Effects

Research has highlighted the neuroprotective properties of MMICA and its derivatives. A study demonstrated that compounds derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid exhibited significant neuroprotection against oxidative stress in neuronal cell lines such as SH-SY5Y. These compounds were shown to inhibit lipid peroxidation and reduce superoxide generation, indicating their potential in treating neurodegenerative diseases like Parkinson's .

Table 1: Neuroprotective Effects of MMICA Derivatives

| Compound | Cell Line | Neuroprotective Activity | IC50 (µM) |

|---|---|---|---|

| MMICA | SH-SY5Y | Strong | >150 |

| IPA Derivative | SH-SY5Y | Moderate | <50 |

| 5MICA Derivative | SH-SY5Y | Strong | <30 |

2.2 Anticancer Activity

MMICA has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MMICA exhibits cytotoxic effects on MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and disruption of microtubule dynamics .

Table 2: Anticancer Activity of MMICA

| Cell Line | Compound | Cytotoxicity (GI50 µM) |

|---|---|---|

| MCF-7 | MMICA | 10 |

| HeLa | MMICA | 15 |

| A549 | MMICA | 20 |

2.3 Antioxidant Properties

The antioxidant activity of MMICA has also been a focal point in research. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. Studies indicate that methoxy substitutions enhance the electron-donating ability of the indole ring, thereby improving its antioxidant capacity .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study investigated the effects of MMICA derivatives in mouse models of Parkinson's disease, where they were administered prior to inducing neurotoxicity through oxidative stress agents. The results indicated that these compounds significantly improved motor functions and reduced neuroinflammation markers compared to control groups .

Case Study 2: Anticancer Efficacy Against Breast Cancer

In a controlled laboratory setting, MMICA was tested against MCF-7 cells alongside standard chemotherapeutics. The results showed that while traditional drugs had a certain efficacy, MMICA exhibited a synergistic effect when combined with these agents, enhancing overall cytotoxicity .

4. Conclusion

This compound is a promising compound with multifaceted biological activities including neuroprotection, anticancer effects, and antioxidant properties. Its derivatives show potential for further development as therapeutic agents in treating neurodegenerative diseases and cancers. Continued research into its mechanisms of action and clinical applications will be essential to fully realize its therapeutic potential.

Eigenschaften

IUPAC Name |

methyl 5-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBFYEWPUQVAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630531 | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172595-68-5 | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.